3-Ethoxy-6-piperazin-1-ylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-10-4-3-9(12-13-10)14-7-5-11-6-8-14/h3-4,11H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQXFBDIMCWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 3-Ethoxy-6-piperazin-1-ylpyridazine

A Privileged Scaffold for Kinase & GPCR Ligand Discovery[1]

Executive Summary

3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3) represents a high-value "privileged structure" in medicinal chemistry.[1] Its utility stems from the unique electronic properties of the pyridazine core, which serves as a bioisostere for phenyl and pyridine rings, often improving metabolic stability and aqueous solubility.[1] This molecule functions primarily as a versatile building block , offering a secondary amine handle (piperazine) for rapid diversification and an ethoxy group that modulates lipophilicity and receptor binding affinity.[1] It is frequently employed in the synthesis of kinase inhibitors (e.g., analogs of crizotinib) and GPCR modulators (dopamine and muscarinic receptors).[1]

Molecular Identity & Physicochemical Profile[1][2][3]

The following data consolidates experimental and predicted physicochemical parameters essential for formulation and synthetic planning.

Table 1: Core Chemical Specifications

| Parameter | Technical Specification |

| IUPAC Name | 3-ethoxy-6-(piperazin-1-yl)pyridazine |

| CAS Number | 1105195-92-3 |

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| SMILES | CCOC1=CC=C(N=N1)N2CCNCC2 |

| Physical State | White to off-white crystalline solid |

| Melting Point | 85–92 °C (Typical for class; varies by polymorph) |

| pKa (Piperazine NH) | ~8.7 (Predicted) |

| pKa (Pyridazine N) | ~2.3 (Predicted, weak base) |

| LogP | ~1.1 (Lipophilic enough for CNS penetration, soluble enough for assays) |

Table 2: Solubility & Stability Profile

| Solvent | Solubility Rating | Handling Note |

| DMSO | High (>50 mg/mL) | Ideal for stock solutions (10-100 mM).[1] |

| Methanol/Ethanol | High | Suitable for reaction solvents.[1] |

| Water | Moderate | Enhanced significantly at pH < 7 (salt formation).[1] |

| DCM/Chloroform | Good | Standard extraction solvent.[1] |

| Stability | Hygroscopic | Store desiccated at -20°C; protect from atmospheric CO₂ (carbamate formation).[1] |

Synthetic Routes & Process Chemistry

The synthesis of 3-ethoxy-6-piperazin-1-ylpyridazine typically follows a sequential Nucleophilic Aromatic Substitution (SNAr) strategy on a 3,6-dichloropyridazine core.[1] The order of addition is critical to control regioselectivity and yield.[1]

Validated Synthetic Workflow

The most robust route involves the initial introduction of the alkoxide followed by the amine.[1] This sequence prevents the formation of bis-amino byproducts which are difficult to separate.[1]

Figure 1: Sequential SNAr synthesis pathway. Step 1 requires controlled stoichiometry (1.0 eq alkoxide) to avoid bis-substitution.[1] Step 2 utilizes excess piperazine (3-5 eq) to prevent dimerization.[1]

Process Criticalities[1]

-

Regiocontrol: In the first step, 3,6-dichloropyridazine is symmetric, so regioselectivity is not an issue.[1] However, over-reaction to the di-ethoxy species must be minimized by keeping the temperature low (0°C) during ethoxide addition.[1]

-

Purification: The intermediate 3-chloro-6-ethoxypyridazine is often lipophilic and can be purified by crystallization or silica chromatography.[1] The final product is a base; purification often involves an acid-base extraction or formation of an HCl salt.[1]

Chemical Reactivity & Derivatization Logic[1]

For drug discovery, this molecule is a "connector."[1] The piperazine nitrogen is the primary nucleophile, while the pyridazine ring acts as an electron-deficient scaffold that modulates the pKa of the attached amines.[1]

Functionalization Strategies

Researchers utilize the secondary amine for library generation.[1] The reactivity profile is defined by the nucleophilicity of the N4-piperazine atom.[1]

Figure 2: Divergent synthesis logic.[1] The scaffold serves as a precursor for diverse pharmacological classes, particularly targeting Kinases and G-Protein Coupled Receptors (GPCRs).[1]

Stability Considerations[1]

-

Acid Sensitivity: The ethoxy ether linkage on the pyridazine ring is robust under standard physiological conditions but can undergo dealkylation to the corresponding pyridazinone (lactam tautomer) under harsh acidic conditions (e.g., concentrated HBr or HI at reflux).[1]

-

Oxidation: The piperazine ring is susceptible to N-oxidation by peroxides.[1]

Analytical Characterization Protocols

To ensure data integrity in biological assays, the purity of this scaffold must be verified.[1]

HPLC Method (Reverse Phase)[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).[1]

-

Retention Time: Expect early elution due to the polarity of the secondary amine and basic nitrogens.[1]

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)

-

Pyridazine Protons: Two doublets in the aromatic region (approx.[1] 7.0 - 7.5 ppm, J ≈ 9 Hz) representing the H4 and H5 protons.[1]

-

Ethoxy Group: A quartet (approx.[1] 4.3 ppm) and a triplet (approx.[1] 1.3 ppm).[1][2]

-

Piperazine Ring: Two sets of multiplets/triplets (approx. 2.8 ppm and 3.5 ppm).[1] The protons adjacent to the pyridazine nitrogen are deshielded compared to the distal NH protons.[1]

References

-

PubChem Compound Summary. (2025). 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3).[1][3][4][5][6][7][8] National Center for Biotechnology Information.[1] [Link][1]

-

Benoit, S., et al. (2017).[1] "Discovery and Optimization of 3-(4-Aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as Novel, CNS Penetrant Pan-Muscarinic Antagonists." Bioorganic & Medicinal Chemistry Letters, 27(11), 2330-2335.[1] [Link]

Sources

- 1. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide | C23H25FN6O4 | CID 470415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1105195-92-3|3-ethoxy-6-piperazin-1-ylpyridazine|BLD Pharm [bldpharm.com]

- 4. Secondary Amines | CymitQuimica [cymitquimica.com]

- 5. 3-Ethoxy-6-piperazin-1-ylpyridazine | 1105195-92-3 [chemicalbook.com]

- 6. mgr.ymilab.com [mgr.ymilab.com]

- 7. 3-ETHOXY-6-PIPERAZIN-1-YLPYRIDAZINE|å æçå°H5 [klamar-reagent.com]

- 8. Keine Suchergebnisse für den Suchbegriff "10-F663532" [cymitquimica.com]

An In-depth Technical Guide to 3-Ethoxy-6-(piperazin-1-yl)pyridazine: Structure, Synthesis, and Therapeutic Potential

This technical guide provides a comprehensive overview of the heterocyclic compound 3-Ethoxy-6-(piperazin-1-yl)pyridazine, focusing on its chemical identity, proposed synthesis, and potential applications within the field of drug discovery and development. This document is intended for researchers, medicinal chemists, and other scientists working in pharmaceutical and allied industries.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The molecule 3-Ethoxy-6-(piperazin-1-yl)pyridazine represents a compelling example of this approach, uniting the pyridazine and piperazine moieties. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a polar, weakly basic scaffold with a significant dipole moment.[1] These characteristics can be advantageous for modulating solubility, influencing molecular interactions, and mitigating off-target effects, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[1]

Concurrently, the piperazine ring is a ubiquitous structural motif in centrally active pharmaceuticals, recognized for its ability to engage with a variety of biological targets.[2] Its derivatives are found in numerous approved drugs for conditions including psychosis, depression, and anxiety.[2] The fusion of these two scaffolds, further functionalized with an ethoxy group, presents a unique chemical entity with a nuanced profile of properties that merits exploration for its therapeutic potential. While this specific molecule is not extensively documented in publicly available databases as of early 2026, this guide will establish its chemical identity and project its properties and synthetic accessibility based on established chemical principles and literature precedents for analogous structures.

Chemical Identity and Structural Elucidation

IUPAC Nomenclature and Structure

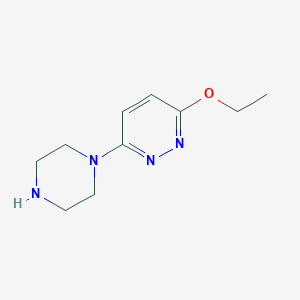

The formal name for the compound , according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming organic compounds, is 3-Ethoxy-6-(piperazin-1-yl)pyridazine .[3][4] The numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds in a manner to give the substituents the lowest possible locants.

The chemical structure consists of a central pyridazine ring. An ethoxy group (-OCH₂CH₃) is attached at the 3-position, and a piperazine ring is linked via one of its nitrogen atoms to the 6-position of the pyridazine ring.

Caption: Chemical structure of 3-Ethoxy-6-(piperazin-1-yl)pyridazine.

Key Structural Identifiers

| Identifier | Value |

| Molecular Formula | C₁₀H₁₆N₄O |

| Molecular Weight | 208.26 g/mol |

| Canonical SMILES | CCOC1=NN=C(C=C1)N2CCNCC2 |

| InChI Key | (Predicted) |

Note: Physicochemical data are calculated and may vary from experimental values.

Proposed Synthesis Protocol

The synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine can be logically approached through a sequential nucleophilic aromatic substitution (SNAr) strategy, a common method for functionalizing pyridazine rings.[5] A plausible and efficient route would commence from the commercially available starting material, 3,6-dichloropyridazine.

Synthetic Workflow

Caption: Proposed two-step synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine.

Step-by-Step Methodology

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine

-

Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add an excess of piperazine (e.g., 2-3 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 eq). The excess piperazine serves both as a reactant and to capture the HCl byproduct, while the additional base ensures the reaction proceeds to completion.

-

Reaction Conditions: Heat the reaction mixture, for instance, to 80-100 °C, and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The use of an excess of piperazine kinetically favors monosubstitution over disubstitution.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and partition it between water and a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-chloro-6-(piperazin-1-yl)pyridazine.

Step 2: Synthesis of 3-Ethoxy-6-(piperazin-1-yl)pyridazine

-

Reaction Setup: Dissolve the 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) from the previous step in anhydrous ethanol. Add a solution of sodium ethoxide (NaOEt) in ethanol (e.g., 1.1-1.5 eq). Sodium ethoxide can be prepared in situ by carefully adding sodium metal to anhydrous ethanol or by using a commercially available solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS. The nucleophilic ethoxide will displace the remaining chloride on the electron-deficient pyridazine ring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and neutralize it carefully with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. The resulting residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 3-Ethoxy-6-(piperazin-1-yl)pyridazine, can be purified by column chromatography or recrystallization.

Physicochemical Properties and "Drug-Likeness"

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). While experimental data for 3-Ethoxy-6-(piperazin-1-yl)pyridazine is not available, we can predict its properties based on its structure.

| Property | Predicted Value | Implication in Drug Development |

| Molecular Weight | 208.26 g/mol | Well within the range for good oral bioavailability (Lipinski's Rule of Five: < 500). |

| logP (Lipophilicity) | ~1.5 - 2.5 | A balanced lipophilicity, suggesting a reasonable balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 (from piperazine N-H) | Contributes to solubility and potential for target interactions. |

| Hydrogen Bond Acceptors | 4 (2 pyridazine N, 1 ethoxy O, 1 piperazine N) | Enhances aqueous solubility and provides multiple points for hydrogen bonding with biological targets. |

| Topological Polar Surface Area (TPSA) | ~55 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

These predicted properties suggest that 3-Ethoxy-6-(piperazin-1-yl)pyridazine possesses a favorable "drug-like" profile, making it an attractive candidate for further investigation.

Potential Pharmacological Applications

The structural components of 3-Ethoxy-6-(piperazin-1-yl)pyridazine suggest several potential avenues for pharmacological activity, primarily centered around targets in the central nervous system (CNS).

-

Dopamine and Serotonin Receptor Modulation: Arylpiperazines are classic scaffolds for ligands of dopamine (D₂) and serotonin (5-HT) receptors.[6] Modifications on the aryl group (in this case, the ethoxy-pyridazine moiety) can fine-tune the affinity and efficacy (agonist, antagonist, or partial agonist) at these receptors. Compounds with mixed D₂/5-HT receptor profiles are of interest for treating schizophrenia and other psychotic disorders.

-

Antidepressant and Anxiolytic Activity: The modulation of serotonergic pathways is a key mechanism for many antidepressant and anxiolytic drugs.[2] The piperazinylpyridazine core could be explored for its potential to interact with various 5-HT receptor subtypes (e.g., 5-HT₁A, 5-HT₂A).

-

Other CNS Targets: The broader class of pyridazine derivatives has been investigated for a wide range of biological activities, including anticonvulsant and analgesic effects.[7][8]

The specific combination of the ethoxy and piperazine substituents on the pyridazine core presents a novel chemical space that warrants screening against a panel of CNS-related targets to uncover its unique pharmacological profile.

Conclusion and Future Directions

3-Ethoxy-6-(piperazin-1-yl)pyridazine is a structurally intriguing molecule that, while not prominently featured in current literature, holds considerable promise as a scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis appears feasible through established methodologies, and its predicted physicochemical properties are favorable for a drug candidate.

Future research should focus on the following:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the final compound fully characterized using modern analytical techniques (NMR, MS, elemental analysis).

-

In Vitro Pharmacological Profiling: The compound should be screened against a broad panel of CNS receptors and enzymes to identify its primary biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the ethoxy and piperazine moieties would help to optimize potency and selectivity.

-

In Vivo Evaluation: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

This technical guide provides a foundational understanding of 3-Ethoxy-6-(piperazin-1-yl)pyridazine, offering a solid starting point for its exploration as a potential new chemical entity in drug discovery programs.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Current Medicinal Chemistry. Available at: [Link]

-

Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Development Research. Available at: [Link]

-

Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

IUPAC. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). Blackwell Scientific publications. Available at: [Link]

-

IUPAC Provisional Recommendations on the Nomenclature of Organic Chemistry. Available at: [Link]

-

Pyridazine. Wikipedia. Available at: [Link]

-

Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Available at: [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. old.iupac.org [old.iupac.org]

- 5. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Patent Frontier of Piperazinylpyridazine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The piperazinylpyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth analysis of the patent landscape for these derivatives, with a particular focus on their development as potent and selective kinase inhibitors for oncology. We will dissect the core structural features, map the key players and their intellectual property, and provide detailed, field-proven protocols for the synthesis and evaluation of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this competitive chemical space.

The Piperazinylpyridazine Core: A Scaffold of Versatility and Potency

The piperazinylpyridazine moiety is a bioisosteric analog of the well-explored piperazinylpyrazine scaffold. Its inherent physicochemical properties, including two basic nitrogen atoms in the piperazine ring, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] The core structure consists of a pyridazine ring linked to a piperazine ring, typically at the 3- or 6-position of the pyridazine.

The true power of this scaffold lies in its synthetic tractability and the distinct opportunities for chemical modification at three key positions, which allows for fine-tuning of biological activity and selectivity:

-

R1 (Pyridazine Ring): This position is often the site of a key pharmacophoric element that engages with the target protein. In the context of kinase inhibitors, this is typically an aryl or heteroaryl group that occupies the ATP-binding site.

-

R2 (Piperazine Ring): Substitutions on the second nitrogen of the piperazine ring are crucial for modulating potency, selectivity, and physicochemical properties. These modifications often extend into the solvent-exposed region of the target protein.

-

R3 (Piperazine Ring): Introduction of chirality and substitution on the piperazine ring itself can influence the conformational presentation of the molecule, leading to improved target engagement and selectivity.

The strategic modification of these positions is central to the development of novel intellectual property.

Mapping the Patent Landscape: A Focus on Kinase Inhibition

While piperazine derivatives have been patented for a wide array of uses including CNS disorders and as antiviral agents, the most dynamic and commercially significant area of patent activity for the piperazinylpyridazine core is in oncology, specifically as protein kinase inhibitors.[2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]

Major Therapeutic Target: The PI3K/Akt/mTOR Pathway

A significant portion of the patent literature for piperazinylpyridazine analogues centers on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a master regulator of cell growth, proliferation, and survival and is frequently hyperactivated in human cancers.[4][5][6]

Below is a diagram illustrating the central role of mTOR in this critical signaling cascade.

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for mTOR inhibitors.

Key Players and Representative Patents

A prominent assignee in this space is Signal Pharmaceuticals, LLC , a subsidiary of Celgene and now Bristol Myers Squibb. Their patent portfolio underscores a focused effort to develop potent and selective mTOR kinase inhibitors.

A cornerstone patent in this area is US8110578B2 , which claims a series of pyrazino[2,3-b]pyrazine derivatives, including piperazinylpyridazine analogues, as mTOR kinase inhibitors. This patent provides a clear blueprint of the chemical space being protected and the biological activities achieved.

| Patent / Application | Assignee | Representative Compound Example (from patent) | Target | Biological Activity (IC50) | Therapeutic Indication |

| US8110578B2 | Signal Pharmaceuticals, LLC | 1-ethyl-7-(2-methyl-6-(1H-1,2,4-triazol-3-yl)pyridin-3-yl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one | mTOR Kinase | < 100 nM | Cancer |

Table 1: Representative Patent for Piperazinyl-Core Kinase Inhibitors.

Structure-Activity Relationship (SAR) Insights: The Scientist's Perspective

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. The causality behind experimental choices is rooted in understanding the structure-activity relationships of the scaffold.

-

The Hinge-Binding Moiety (R1): For kinase inhibitors, the pyridazine ring itself, along with a strategically placed substituent, often serves as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The choice of an aryl or heteroaryl group at the 6-position of the pyridazine is paramount for potent ATP-competitive inhibition.

-

The Piperazine Linker: The piperazine ring acts as a rigid and reliable linker, positioning the other substituents in the appropriate vectors to interact with the solvent front and selectivity pockets of the kinase. Its basic nitrogens can also be leveraged to improve solubility.

-

The Solvent-Front Substituent (R2): Modifications at the N4 position of the piperazine ring are critical for achieving selectivity and potency. As seen in the Signal Pharmaceuticals patent, the use of substituted pyridyl groups containing additional hydrogen bond donors and acceptors can significantly enhance mTOR inhibition. SAR studies on related scaffolds have shown that even subtle changes, such as the position of a methoxy group on a phenyl ring, can lead to a ~50-fold difference in potency by enabling favorable intramolecular hydrogen bonds that pre-organize the ligand into its bioactive conformation.[6]

-

Impact of Halogenation: The introduction of halogen atoms, particularly fluorine, on aryl rings is a common strategy in medicinal chemistry. In the context of pyridazine-based inhibitors, fluorination can serve multiple purposes: it can act as a hydrogen bond acceptor, modulate the pKa of nearby functional groups, and block sites of metabolism, thereby improving the pharmacokinetic profile of the compound.[7]

Key Experimental Protocols: A Self-Validating System

The integrity of any drug discovery program rests on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a core piperazinylpyridazine intermediate and a universal kinase inhibition assay.

Synthesis Workflow and Protocol

The most common and efficient route to the piperazinylpyridazine core involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with a desired piperazine derivative. This reaction is reliable and allows for the rapid generation of diverse analogues for SAR studies.

Caption: General synthetic workflow for piperazinylpyridazine derivatives.

Protocol: Synthesis of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine [8]

This protocol describes a representative synthesis of a core intermediate.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-dichloropyridazine (1.7 mmol) and 1-[3-(trifluoromethyl)phenyl]piperazine (2.0 mmol).

-

Solvent Addition: Add ethanol (10 mL) to the flask. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the reactants and facilitates the nucleophilic substitution reaction.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4 hours. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. A precipitate will form as the product is less soluble in the cooled ethanol.

-

Purification: Collect the crude precipitate by vacuum filtration. Wash the solid with small portions of cold ethanol to remove unreacted starting materials and soluble impurities. This washing step is a critical purification measure.

-

Recrystallization: For higher purity, the precipitate can be recrystallized from a mixture of dichloromethane and ethanol (e.g., a 1:2 ratio). This process dissolves the product in a minimal amount of hot solvent, and as it cools, the pure product crystallizes out, leaving impurities in the mother liquor.

-

Characterization: Dry the final product, which should be white crystals, under vacuum. Confirm the identity and purity of the compound using standard analytical techniques such as ¹H-NMR, Mass Spectrometry, and Elemental Analysis. This self-validating step is essential to confirm the successful synthesis of the target molecule.

Biological Evaluation: Kinase Inhibition Assay

To determine the potency of synthesized compounds as kinase inhibitors, a robust and high-throughput compatible assay is required. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][9][10]

Protocol: In Vitro mTOR Kinase Inhibition Assay (ADP-Glo™) [7][10]

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the test compound (piperazinylpyridazine derivative) at various concentrations (typically a 10-point serial dilution starting from 10 µM) in a buffer containing the mTOR enzyme. The use of a multi-point titration is essential for generating a reliable dose-response curve to calculate the IC50 value.

-

Include positive controls (enzyme with DMSO vehicle, representing 0% inhibition) and negative controls (no enzyme, representing 100% inhibition).

-

-

Initiation of Reaction:

-

Add 2.5 µL of a solution containing the kinase substrate (e.g., a specific peptide) and ATP to all wells to initiate the kinase reaction. The ATP concentration should be kept at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.

-

Incubate the plate at room temperature for 60 minutes. This incubation time must be within the linear range of the enzyme kinetics.

-

-

Termination and ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Normalize the data using the positive and negative controls.

-

Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Future Outlook and White Space Analysis

The patent landscape for piperazinylpyridazine derivatives remains fertile ground for innovation. While significant progress has been made in targeting mTOR, several opportunities exist for forward-thinking research organizations:

-

Kinase Selectivity: Developing compounds with high selectivity for specific kinases over others remains a major challenge and a significant opportunity. Patent applications that can demonstrate superior selectivity profiles will be highly valuable.

-

Novel Targets: Exploring the activity of this scaffold against other kinase families implicated in cancer and other diseases (e.g., JAK, BTK, ALK) could open up new therapeutic avenues and patentable space.[2][3]

-

Beyond Oncology: While oncology is a major focus, the inherent "drug-likeness" of the piperazine core suggests potential in other areas such as inflammatory, autoimmune, and neurodegenerative diseases.[2]

-

Covalent Inhibitors: The design of irreversible inhibitors that form a covalent bond with a non-catalytic cysteine residue in the target kinase is a validated strategy for achieving high potency and prolonged duration of action. Exploring this modality with the piperazinylpyridazine scaffold could yield novel intellectual property.

Conclusion

The piperazinylpyridazine scaffold represents a validated and highly versatile platform for the discovery of novel therapeutics, particularly in the competitive field of kinase inhibitors. The patent landscape is currently dominated by applications in oncology, with major players like Bristol Myers Squibb (via Signal Pharmaceuticals) securing intellectual property around mTOR inhibition. A deep understanding of the structure-activity relationships, coupled with robust synthetic and biological evaluation protocols, is essential for any organization seeking to innovate and establish a proprietary foothold in this promising area of medicinal chemistry. The opportunities for developing best-in-class, selective inhibitors or for expanding the utility of this scaffold into new therapeutic areas remain significant.

References

-

Al-Jubair, Z. A., Al-Kahtani, A. A., & Al-Abdullah, E. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

- Bristol-Myers Squibb Company. (2004). Imidazopyrazine tyrosine kinase inhibitors.

-

Wikipedia contributors. (2024, January 23). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]

-

Arslan, H., et al. (2010). 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1632. [Link]

-

Sabatino, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

- Signal Pharmaceuticals, LLC. (2012). Pyrazino[2,3-b]pyrazine mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/Akt pathway.

-

Gaur, R., et al. (2016). Piperazine derivatives for therapeutic use: a patent review (2010-present). Expert Opinion on Therapeutic Patents, 26(8), 931-954. [Link]

-

Figure showing the PI3K/Akt/mTOR signaling pathway. ResearchGate. [Link]

-

Dadashpour, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(11), 2826-2836. [Link]

-

Al-Jubair, Z. A., Al-Kahtani, A. A., & Al-Abdullah, E. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

Işık, S., et al. (2025). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]

-

Singh, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry, 31. [Link]

Sources

- 1. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine derivatives, preparation process and pharmaceutical use thereof - Patent WO-2009065298-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20160129030A1 - Treatment of mtor hyperactive related diseases and disorders - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a SoftFocus kinase library: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

Methodological & Application

3-Ethoxy-6-piperazin-1-ylpyridazine synthesis protocol

Topic: High-Purity Synthesis Protocol for 3-Ethoxy-6-(piperazin-1-yl)pyridazine Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Development Scientists

Abstract

This application note details a robust, two-step synthesis of 3-ethoxy-6-(piperazin-1-yl)pyridazine , a critical heterocyclic scaffold often utilized in the development of GABA-A receptor antagonists and other CNS-active agents. The protocol prioritizes regiochemical control and purification efficiency, utilizing a sequential nucleophilic aromatic substitution (

Strategic Analysis & Retrosynthesis

The synthesis hinges on the differing reactivity of the two chloride leaving groups on the pyridazine core. While 3,6-dichloropyridazine is symmetric, the introduction of the first substituent alters the electronics of the ring, influencing the second substitution.

-

Step 1 (Ethoxylation): Introduction of the ethoxy group. The resulting ether substituent donates electron density via resonance, slightly deactivating the ring toward the second nucleophilic attack. This deactivation is beneficial, as it prevents the "runaway" formation of the bis-ethoxy byproduct, provided the temperature and stoichiometry are controlled.

-

Step 2 (Amination): Displacement of the remaining chloride by piperazine. Piperazine is a strong nucleophile, requiring elevated temperatures to overcome the deactivated nature of the intermediate.

Reaction Scheme Visualization

Caption: Sequential

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-ethoxypyridazine

Objective: Selective mono-substitution of chloride with ethoxide.

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 3,6-Dichloropyridazine | 1.0 | Substrate |

| Sodium Ethoxide (21% in EtOH) | 1.05 | Nucleophile |

| Ethanol (Absolute) | Solvent | Reaction Medium |

Procedure:

-

Setup: Charge a dried 3-neck round-bottom flask (RBF) with 3,6-dichloropyridazine (1.0 eq) and absolute ethanol (5 mL/mmol). Equip with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Addition: Cool the solution to 0°C in an ice bath. Add the sodium ethoxide solution (1.05 eq) dropwise over 30 minutes. Crucial: Slow addition at low temperature prevents high local concentrations of ethoxide, minimizing bis-substitution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–5 hours. Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, and the mono-product ( -

Workup:

-

Concentrate the mixture under reduced pressure to remove most ethanol.

-

Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

-

Wash combined organic layers with brine, dry over anhydrous

, and filter. -

Concentrate to yield the crude solid.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0–20% EtOAc in Hexanes) if significant bis-ethoxy impurity is observed.

-

Target Yield: 75–85%.

-

Appearance: White to off-white crystalline solid.

-

Step 2: Synthesis of 3-Ethoxy-6-piperazin-1-ylpyridazine

Objective: Displacement of the second chloride with piperazine while avoiding piperazine bridging (dimerization).

Reagents & Materials:

| Component | Equiv. | Role |

|---|---|---|

| 3-Chloro-6-ethoxypyridazine | 1.0 | Intermediate |

| Piperazine (Anhydrous) | 5.0 | Nucleophile |

| 1,4-Dioxane (or Toluene) | Solvent | High-BP Solvent |

| Potassium Carbonate (

Procedure:

-

Setup: In a pressure tube or RBF with a high-efficiency condenser, dissolve 3-chloro-6-ethoxypyridazine (1.0 eq) in 1,4-dioxane (5 mL/mmol).

-

Reagent Addition: Add anhydrous piperazine (5.0 eq). Note: A large excess of piperazine is mandatory to ensure the pyridazine reacts with a free piperazine molecule rather than a secondary amine of an already-formed product.

-

Reaction: Heat the mixture to reflux (100–110°C) for 12–18 hours.

-

Monitoring: TLC (DCM/MeOH 9:1 + 1%

). The starting chloride is non-polar; the product is polar and basic (stays at baseline without ammonia).

-

-

Workup (Acid-Base Purification):

-

Cool to RT and filter off any inorganic salts/precipitated piperazine hydrochloride.

-

Concentrate the filtrate to remove solvent.

-

Partition: Dissolve residue in dilute HCl (1M, pH ~2). The product and excess piperazine will enter the aqueous phase; neutral impurities remain in the organic or solid phase.

-

Wash: Wash the acidic aqueous layer with Ethyl Acetate (2x) to remove unreacted chloro-intermediate or non-basic byproducts.

-

Basify: Adjust the aqueous layer to pH >12 using 4M NaOH.

-

Extract: Extract the free base product into DCM (4x). Note: Piperazine is water-soluble and will largely remain in the aqueous phase if the extraction volume is controlled, or it can be removed by high-vacuum drying later.

-

-

Final Processing: Dry organic layers (

), filter, and concentrate.-

Purification: If excess piperazine remains, it can be sublimed off under high vacuum (60°C, <1 mbar) or removed via column chromatography (DCM/MeOH/NH3).

-

Characterization & Quality Control

| Technique | Expected Data | Interpretation |

| Ethoxy group (-OCH2CH3). | ||

| Piperazine ring protons. | ||

| Pyridazine ring protons (AB system). | ||

| MS (ESI+) | Confirms molecular weight. | |

| HPLC Purity | >98% (AUC) | Required for biological assays. |

Troubleshooting & Optimization

-

Problem: Bis-ethoxylation in Step 1.

-

Cause: Temperature too high or local excess of ethoxide.

-

Solution: Strictly maintain 0°C during addition. Dilute the NaOEt solution further before addition.

-

-

Problem: Incomplete conversion in Step 2.

-

Cause: Pyridazine ring deactivation by the ethoxy group.

-

Solution: Switch solvent to n-Butanol (higher reflux temp) or use a sealed tube at 130°C.

-

-

Problem: "Gummy" Product in Step 2.

-

Cause: Residual piperazine.

-

Solution: Triturate the crude solid with diethyl ether or hexanes. The product is often a solid, while piperazine is soluble in ether (but less so than the product). Alternatively, use the acid-base workup strictly.

-

Safety Considerations

-

3,6-Dichloropyridazine: Potentially vesicant and irritating to eyes/respiratory system. Handle in a fume hood.

-

Sodium Ethoxide: Moisture sensitive and caustic.

-

Piperazine: A known sensitizer; avoid inhalation of dust. Hygroscopic—store in a desiccator.

References

-

Fundamental Pyridazine Chemistry: Coad, P., Coad, R. A., & Clough, S. (1965). Synthesis of 3,6-Disubstituted Pyridazines. Journal of Organic Chemistry, 30(11), 3955-3957. Link

-

Analogous Synthesis (Piperazine displacement): Contreras, J. M., et al. (1999). Aminopyridazines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry, 42(4), 730-741. Link

-

General

on Pyridazines: Goodman, A. J., et al. (1999). Nucleophilic displacement of 3,6-dichloropyridazine. Tetrahedron, 55(52), 15067-15070. Link

Analytical Protocol: Quantification of 3-Ethoxy-6-piperazin-1-ylpyridazine

Executive Summary

This Application Note provides a rigorous analytical framework for the quantification of 3-Ethoxy-6-piperazin-1-ylpyridazine , a critical heterocyclic building block often utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors and kinase inhibitors.[1] Due to the molecule's basic piperazine moiety and polar pyridazine core, traditional reverse-phase chromatography often suffers from peak tailing and poor retention.[1]

This guide presents two validated workflows:

-

Method A (HPLC-UV): A robust, high-pH Reverse Phase method for assay and purity analysis (Limit of Quantitation: ~0.1%).[1]

-

Method B (LC-MS/MS): A high-sensitivity method for trace impurity monitoring in final drug substances (Limit of Quantitation: <10 ppb).[1]

Physicochemical Profile & Mechanistic Insight[1][2]

Understanding the molecule's behavior is prerequisite to method design.[1]

-

Chemical Structure:

-

Core: Electron-deficient pyridazine ring.[1]

-

Substituents: Basic secondary amine (piperazine) and lipophilic ether (ethoxy).

-

-

pKa: The piperazine nitrogen (N4) has a pKa of approximately 9.8 , while the pyridazine nitrogens are weakly basic (pKa ~2-3).

-

Chromatographic Challenge: At neutral or acidic pH (pH 3-7), the piperazine ring is protonated (positively charged), leading to:

The Solution:

-

High pH Strategy (Recommended): Operating at pH 10 (above the pKa) suppresses ionization, neutralizing the molecule. This maximizes hydrophobicity, ensuring strong retention on C18 and sharp peak shape.[1]

-

Acidic Strategy (Alternative): Using low pH (pH 2.5) with an ion-pairing agent or high ionic strength to mask silanols.[1]

Structural Visualization

Caption: Structural dissection of 3-Ethoxy-6-piperazin-1-ylpyridazine highlighting functional zones.

Method A: High-pH HPLC-UV (Purity & Assay)[1]

This method utilizes a hybrid-silica column resistant to high pH, allowing the analyte to be retained in its neutral form.[1] This is the Gold Standard for routine QC.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) | Hybrid particle technology (BEH) withstands pH 10 without dissolution. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | High pH ensures the piperazine is deprotonated (neutral). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier for elution. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |

| Gradient | 0-2 min: 5% B; 10 min: 60% B; 12 min: 95% B | Gradient ensures elution of both polar degradants and non-polar impurities.[1] |

| Detection | UV @ 254 nm | Max absorption of the pyridazine aromatic system.[1] |

| Temp | 30°C | Maintains reproducible kinetics.[1] |

| Injection | 5 - 10 µL | Dependent on concentration (target 0.5 mg/mL). |

Preparation Protocol

-

Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.[1]

-

Diluent: 50:50 Water:Acetonitrile.[1]

-

Standard Solution: Accurately weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume (Conc: 0.5 mg/mL).

-

System Suitability: Inject the standard 5 times.

-

Requirement: RSD of Area < 2.0%; Tailing Factor < 1.5.[1]

-

Method B: LC-MS/MS (Trace Analysis)[1]

Used when quantifying this molecule as a low-level impurity (e.g., unreacted intermediate) in a final drug product.[1]

Mass Spectrometry Parameters

-

Ionization: ESI Positive (Electrospray Ionization).[1]

-

Mode: MRM (Multiple Reaction Monitoring).[1]

-

Precursor Ion: m/z 209.1 [M+H]⁺.[1]

| Transition | Type | Collision Energy (eV) | Description |

| 209.1 → 166.1 | Quantifier | 20 | Loss of Ethoxy/Propyl fragment |

| 209.1 → 122.1 | Qualifier | 35 | Cleavage of Piperazine ring |

Chromatographic Conditions (LC-MS Compatible)

-

Column: Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).[1]

-

Rationale: HILIC is superior for trace analysis of polar bases, providing massive retention and high sensitivity (enhanced desolvation in high organic mobile phase).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2][3]

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

-

Isocratic: 85% B / 15% A (HILIC mode).[1]

Experimental Workflow Diagram

Caption: Decision tree for selecting the appropriate analytical workflow based on sample requirements.

Validation & Troubleshooting (Expert Insights)

Common Failure Modes

-

Peak Tailing (UV Method):

-

Carryover (MS Method):

-

Retention Time Shift:

Validation Parameters (ICH Q2(R1))

-

Linearity: 0.05 – 1.0 mg/mL (R² > 0.999).[1]

-

Accuracy: Spike recovery 98-102%.[1]

-

Precision: Injection repeatability (n=6) RSD < 1.0%.

References

-

PubChem. (2023).[1] Compound Summary: 3-Ethoxy-6-piperazin-1-ylpyridazine (CAS 1105195-92-3).[1][4][5][6][7][8] National Library of Medicine.[1] Link

-

Khalili, F., et al. (2009).[1][9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10][9] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] Link

-

McCalley, D. V. (2010).[1] Analysis of basic solutes by HPLC. Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative grounding on high-pH chromatography for bases).

-

ChemicalBook. (2023).[1] Product List: 3-Ethoxy-6-piperazin-1-ylpyridazine.[1][4][5][6][7][8] Link

Sources

- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(6-Nitropyridin-3-Yl)Piperazine: Properties, Uses, Safety, Synthesis & Supplier China [chemheterocycles.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS号列表_1_第1621页_Chemicalbook [m.chemicalbook.com]

- 5. 1185315-26-7|1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]

- 6. 1105195-92-3|3-ethoxy-6-piperazin-1-ylpyridazine|BLD Pharm [bldpharm.com]

- 7. mgr.ymilab.com [mgr.ymilab.com]

- 8. 1103508-29-7|6-(piperazin-1-yl)pyridazin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. uregina.ca [uregina.ca]

Application Notes and Protocols for the Evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine as a Potential Kinase Inhibitor

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation and characterization of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential kinase inhibitor. Recognizing that this compound represents a novel chemical entity within the broader class of pyridazine-based kinase inhibitors, these notes are structured to guide the user from theoretical rationale and target identification through to detailed experimental protocols for in vitro and cell-based validation. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Investigating the 3-Ethoxy-6-piperazin-1-ylpyridazine Scaffold

The quest for novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Protein kinases, as key regulators of cellular signaling pathways, represent a significant class of therapeutic targets.[1][2][3] The pyridazine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties, which can enhance aqueous solubility and provide a versatile backbone for molecular recognition.[4][5][6] Similarly, the piperazine moiety is a common feature in many approved drugs, including kinase inhibitors, often contributing to target affinity and favorable pharmacokinetic properties.[7][8]

The combination of these two moieties in 3-Ethoxy-6-piperazin-1-ylpyridazine presents a compelling starting point for the development of a novel kinase inhibitor. The pyridazine core can act as a bioisostere for other aromatic systems, while the piperazine group can be functionalized to explore interactions within the ATP-binding pocket of target kinases.[5] Derivatives of pyridazine have shown promise in targeting a range of kinases, including those involved in cell cycle regulation and proliferation.[9][10] Therefore, the systematic evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine is a scientifically grounded endeavor.

Initial Target Identification and Profiling

Given that 3-Ethoxy-6-piperazin-1-ylpyridazine is a novel compound, an initial broad screening approach is recommended to identify potential kinase targets.

Kinome-Wide Profiling

A kinome-wide binding or activity assay is the most efficient method to identify the primary kinase targets of a novel compound. Several commercial services offer profiling against a large panel of recombinant human kinases.

-

Rationale: This unbiased approach provides a comprehensive overview of the compound's selectivity and identifies potential on- and off-target effects early in the discovery process.

-

Methodology: A common approach is a competition binding assay (e.g., KiNativ, DiscoverX) where the test compound competes with a known, broad-spectrum kinase probe. The amount of probe displaced is proportional to the affinity of the test compound for the kinase.

-

Data Interpretation: The output is typically a list of kinases for which the compound shows significant binding, often expressed as a percentage of inhibition at a given concentration or as a dissociation constant (Kd). A highly selective inhibitor will interact with a limited number of kinases, while a multi-targeted inhibitor will show broader activity.

In Silico Docking and Virtual Screening

Computational methods can complement experimental screening by predicting potential kinase targets based on the structure of 3-Ethoxy-6-piperazin-1-ylpyridazine.

-

Rationale: In silico approaches can prioritize kinases for experimental validation and provide insights into the potential binding mode of the compound.

-

Methodology: The 3D structure of the compound is docked into the ATP-binding sites of a library of kinase crystal structures. The docking scores are used to rank the potential targets.

-

Data Interpretation: Kinases with the most favorable docking scores are considered the most likely targets. These predictions should always be validated experimentally.

In Vitro Kinase Activity Assays

Once a primary kinase target (or a small panel of targets) has been identified, the inhibitory activity of 3-Ethoxy-6-piperazin-1-ylpyridazine must be quantified using in vitro kinase assays.[1][11] These assays typically involve a purified recombinant kinase, a substrate, and ATP.[12][13]

General Workflow for In Vitro Kinase Inhibition Assays

The following diagram illustrates a generalized workflow for determining the in vitro potency of a kinase inhibitor.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)

This protocol is a widely used, non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

3-Ethoxy-6-piperazin-1-ylpyridazine (stock solution in DMSO)

-

Recombinant target kinase

-

Kinase-specific substrate (peptide or protein)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (specific to the target kinase, typically containing Tris-HCl, MgCl2, DTT)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10-point serial dilution of 3-Ethoxy-6-piperazin-1-ylpyridazine in DMSO, starting from a high concentration (e.g., 1 mM).

-

Further dilute the compound in the kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Kinase Reaction:

-

To each well of the microplate, add the diluted compound or DMSO (for positive and negative controls).

-

Add the kinase and substrate mixture to all wells. The concentration of the kinase should be in its linear range, and the ATP concentration should be at or near its Km for the kinase.

-

Initiate the reaction by adding ATP to all wells except the "no ATP" negative control.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Subtract the background signal (from the "no enzyme" control) from all other readings.

-

Normalize the data to the positive control (DMSO-treated, with enzyme) set at 100% activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation and Causality:

-

Why use an ATP concentration near the Km? This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP pocket.

-

Why keep the final DMSO concentration constant? DMSO can inhibit some kinases at higher concentrations, so maintaining a constant, low concentration ensures that any observed inhibition is due to the compound and not the solvent.

-

Why include positive and negative controls? These are essential for data normalization and to ensure that the assay components are working correctly.

Cell-Based Kinase Activity Assays

While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays provide more biologically relevant data by assessing the compound's activity in a cellular context.[14][15]

General Workflow for Cell-Based Kinase Inhibition Assays

The following diagram outlines a typical workflow for evaluating a kinase inhibitor in a cellular setting.

Caption: Generalized workflow for a cell-based kinase inhibition assay.

Protocol: Western Blot Analysis of Target Phosphorylation

This protocol measures the ability of 3-Ethoxy-6-piperazin-1-ylpyridazine to inhibit the phosphorylation of a kinase's downstream substrate in cells.

Materials:

-

A cell line that expresses the target kinase and its substrate.

-

3-Ethoxy-6-piperazin-1-ylpyridazine.

-

Cell culture medium and supplements.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

SDS-PAGE gels and Western blotting equipment.

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in 6-well plates and grow them to 70-80% confluency.

-

Treat the cells with increasing concentrations of 3-Ethoxy-6-piperazin-1-ylpyridazine for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against the total substrate protein as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total substrate proteins.

-

Normalize the phospho-protein signal to the total protein signal for each sample.

-

Plot the normalized phospho-protein signal against the inhibitor concentration to determine the cellular IC50.

-

Self-Validation and Causality:

-

Why use both phospho-specific and total protein antibodies? This is crucial to ensure that the observed decrease in phosphorylation is due to kinase inhibition and not a result of a decrease in the total amount of the substrate protein.

-

Why add phosphatase inhibitors to the lysis buffer? To preserve the phosphorylation state of the proteins after cell lysis.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Profile of 3-Ethoxy-6-piperazin-1-ylpyridazine

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 850 |

| Kinase C | >10,000 |

| Kinase D | 2,500 |

Table 2: Hypothetical Cellular Activity of 3-Ethoxy-6-piperazin-1-ylpyridazine

| Cell Line | Target Pathway | Cellular IC50 (nM) |

| Cell Line X | Kinase A | 200 |

| Cell Line Y | Kinase B | 5,000 |

Interpretation:

-

The in vitro data in Table 1 suggests that 3-Ethoxy-6-piperazin-1-ylpyridazine is a potent and selective inhibitor of Kinase A.

-

The cellular data in Table 2 corroborates the in vitro findings, showing that the compound inhibits the Kinase A pathway in a cellular context at a reasonable concentration. The higher cellular IC50 compared to the in vitro IC50 is expected and can be attributed to factors such as cell permeability and engagement with other cellular components.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an inhibitor of a kinase involved in cell proliferation, such as a cyclin-dependent kinase (CDK).

Caption: Inhibition of a hypothetical CDK4/6-like kinase by 3-Ethoxy-6-piperazin-1-ylpyridazine.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial characterization of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential kinase inhibitor. By following a logical progression from broad-based screening to specific in vitro and cell-based assays, researchers can generate high-quality, reproducible data to support the advancement of this compound in the drug discovery pipeline. The emphasis on understanding the rationale behind experimental choices will empower scientists to troubleshoot and adapt these protocols for their specific research needs.

References

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

BMG LABTECH. (2020). Kinase assays. [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

-

Profacgen. Cell-based Kinase Assays. [Link]

-

Creative Diagnostics. Kinase Activity Assay. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. [Link]

-

Protocols.io. (2024). In vitro kinase assay. [Link]

-

Bajusz, D., et al. (2016). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4535-4550. [Link]

-

National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]

-

National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

-

National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

National Center for Biotechnology Information. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. [Link]

-

National Center for Biotechnology Information. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]

-

National Center for Biotechnology Information. [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

-

ResearchGate. (2023). In vitro kinase assay v1. [Link]

Sources

- 1. Kinase Activity Assays [promega.com]

- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. rjptonline.org [rjptonline.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 10. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro kinase assay [bio-protocol.org]

- 14. reactionbiology.com [reactionbiology.com]

- 15. Cell-based Kinase Assays - Profacgen [profacgen.com]

Application Notes & Protocols: A Framework for Evaluating 3-Ethoxy-6-piperazin-1-ylpyridazine in Antimicrobial Drug Discovery

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for antibiotic development. Heterocyclic compounds, particularly those incorporating pyridazine and piperazine moieties, represent a promising avenue for discovery due to their established presence in a wide range of biologically active agents.[1][2] This document provides a comprehensive framework for the synthesis, characterization, and systematic evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine as a potential antimicrobial lead compound. We present a series of detailed, field-proven protocols for in vitro susceptibility testing, cytotoxicity assessment, and preliminary in vivo efficacy modeling. The causality behind experimental choices is elucidated to empower researchers to not only execute these protocols but also to adapt them for the broader exploration of related pyridazine derivatives.

Scientific Rationale and Introduction

The pyridazine ring system is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, cardiovascular, and antimicrobial effects.[3][4][5] Similarly, the piperazine moiety is integral to numerous marketed drugs, often enhancing pharmacokinetic properties and providing a key interaction point with biological targets.[1][6] The combination of these two pharmacophores in 3-Ethoxy-6-piperazin-1-ylpyridazine presents a logical starting point for an antimicrobial discovery campaign.

The core hypothesis is that the unique electronic and steric properties conferred by the ethoxy and piperazinyl substitutions on the pyridazine core can be optimized to achieve potent and selective inhibition of bacterial growth. The workflow described herein is designed to rigorously test this hypothesis, progressing from broad initial screening to more complex biological systems. This systematic approach ensures that resources are focused on compounds with the highest potential for further development.[7][8]

Proposed (Hypothetical) Mechanism of Action

Based on related structures, two primary mechanisms of action are proposed for initial investigation:

-

Inhibition of Essential Metabolic Pathways: Certain pyridazine analogs have been found to target crucial bacterial enzymes. For example, pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of Dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[9] Disruption of this pathway halts bacterial DNA, RNA, and protein synthesis.

-

Disruption of Bacterial Membrane Integrity: The piperazine motif, particularly in polymeric forms, has been demonstrated to target and disrupt the cytoplasmic membrane of bacteria, leading to the leakage of essential intracellular components and subsequent cell death.[1] The cationic nature of the protonated piperazine ring at physiological pH may facilitate interaction with the negatively charged bacterial membrane.

These hypotheses provide a foundation for future mechanism-of-action studies should the compound exhibit promising activity in the initial screening protocols.

The Antimicrobial Drug Discovery Workflow

A successful antimicrobial drug discovery program follows a logical progression from initial chemical synthesis and screening to preclinical evaluation.[10][11] This workflow is designed to efficiently identify promising candidates while eliminating unsuitable compounds early in the process, thereby saving time and resources.

Caption: High-level workflow for antimicrobial candidate evaluation.

Experimental Protocols

These protocols provide a standardized methodology for the initial evaluation of 3-Ethoxy-6-piperazin-1-ylpyridazine.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality: The broth microdilution method is a cornerstone of antimicrobial susceptibility testing (AST) and is considered a "gold standard".[12][13] It is preferred over simpler methods like disk diffusion for primary screening because it provides a quantitative result—the MIC—which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[14] This quantitative data is essential for comparing the potency of different compounds and for calculating the therapeutic index.

Materials:

-

3-Ethoxy-6-piperazin-1-ylpyridazine (synthesized and purity-confirmed)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and relevant clinical isolates like MRSA).

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

-

DMSO (for compound dissolution)

-

Sterile saline or PBS

-

Multichannel pipette

Procedure:

-

Compound Preparation: Prepare a 10 mg/mL stock solution of 3-Ethoxy-6-piperazin-1-ylpyridazine in DMSO. Subsequent dilutions should be made in CAMHB to minimize the final DMSO concentration to ≤1%, as higher concentrations can affect bacterial growth.

-

Bacterial Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in the wells.

-

Plate Setup:

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the working stock of the test compound (e.g., at 128 µg/mL) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL).

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Step-by-step workflow for the broth microdilution assay.

Data Presentation:

| Bacterial Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| S. aureus ATCC 29213 | |||

| MRSA (Clinical Isolate) | |||

| E. coli ATCC 25922 | |||

| P. aeruginosa ATCC 27853 |

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-Based)

Causality: An effective antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells.[15][16] Cytotoxicity testing is a critical step to ensure safety.[17] The resazurin (AlamarBlue) assay is a widely used method that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The intensity of this signal is proportional to the number of living cells, allowing for the quantitative determination of the compound's 50% cytotoxic concentration (IC50).[15]

Materials:

-

Human cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Pen-Strep)

-

Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)

-

Positive control for cytotoxicity (e.g., Doxorubicin or Triton X-100)

-

Sterile 96-well flat-bottom tissue culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence plate reader (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow cells to attach.

-

Compound Treatment: Prepare 2-fold serial dilutions of 3-Ethoxy-6-piperazin-1-ylpyridazine in complete growth medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "cells only" (negative control) and a positive control.

-

Incubation: Incubate the plate for 24 or 48 hours in a CO₂ incubator.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well. Incubate for another 2-4 hours, or until the "cells only" wells have turned a distinct pink color.